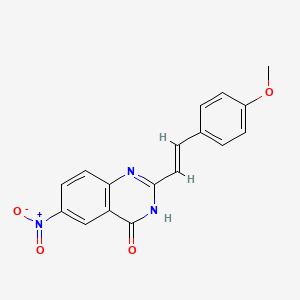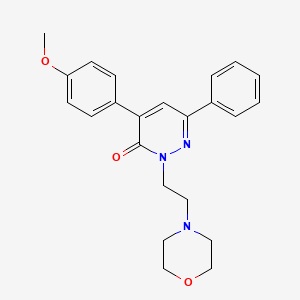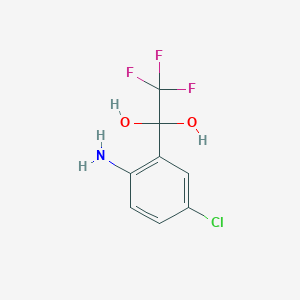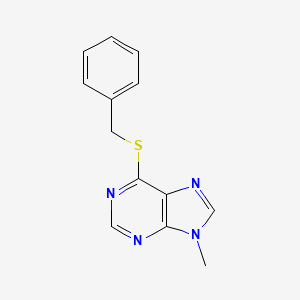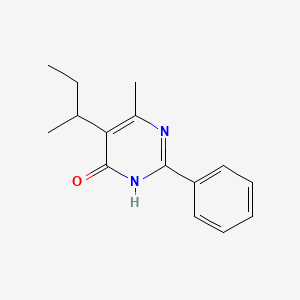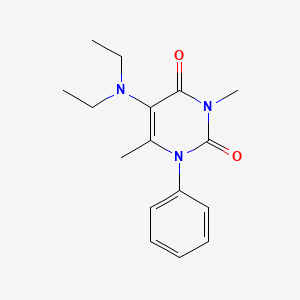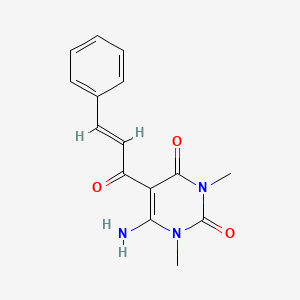
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an oxazole ring fused to a triazine ring, and is substituted with chlorophenyl and diphenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- typically involves multi-component reactions. One efficient method is the five-component cascade reaction, which includes the following steps:
Formation of N,S-acetal or N,O-acetal: This step involves the reaction of 9-fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanol amine.
Knoevenagel Condensation: This step involves the condensation of the intermediate with an aldehyde.
Michael Addition: The intermediate undergoes a Michael addition reaction.
Tautomerization: The intermediate isomerizes to form a more stable tautomer.
N-Cyclization: The final step involves cyclization to form the desired oxazole-triazine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
化学反応の分析
Types of Reactions
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced triazine compounds.
科学的研究の応用
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2H-Thiazolo(3,2-a)pyridine-6-carbohydrazides
- 2H-Oxazolo(3,2-a)pyridine-6-carbohydrazides
Uniqueness
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is unique due to its specific substitution pattern and the presence of both oxazole and triazine rings. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds .
特性
CAS番号 |
35629-68-6 |
|---|---|
分子式 |
C23H14ClN3O3 |
分子量 |
415.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6,7-diphenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C23H14ClN3O3/c24-17-11-13-18(14-12-17)26-21(28)25-22-27(23(26)29)19(15-7-3-1-4-8-15)20(30-22)16-9-5-2-6-10-16/h1-14H |
InChIキー |
HRNHVPMXVNVAJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC(=O)N(C(=O)N23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


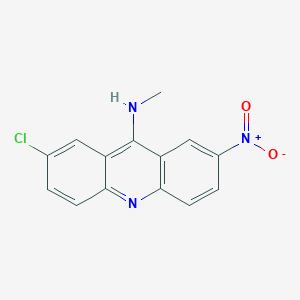

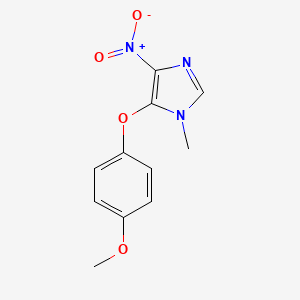
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
